5-[1-(3,4-Dimethoxy-benzoyl)-1,2,3,4-tetrahydro-quinolin-6-YL]-6-methyl-3,6-dihydro-[1,3,4]thiadiazin-2-one
Description
The compound 5-[1-(3,4-Dimethoxy-benzoyl)-1,2,3,4-tetrahydro-quinolin-6-YL]-6-methyl-3,6-dihydro-[1,3,4]thiadiazin-2-one is a heterocyclic molecule featuring a thiadiazinone core fused with a tetrahydroquinoline moiety and a 3,4-dimethoxybenzoyl substituent.
Properties
Molecular Formula |
C22H23N3O4S |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
(6R)-5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one |
InChI |
InChI=1S/C22H23N3O4S/c1-13-20(23-24-22(27)30-13)15-6-8-17-14(11-15)5-4-10-25(17)21(26)16-7-9-18(28-2)19(12-16)29-3/h6-9,11-13H,4-5,10H2,1-3H3,(H,24,27)/t13-/m1/s1 |
InChI Key |
IZLRMTJLQCLMKF-CYBMUJFWSA-N |
Isomeric SMILES |
C[C@@H]1C(=NNC(=O)S1)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC(=C(C=C4)OC)OC |
Canonical SMILES |
CC1C(=NNC(=O)S1)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Chemical Reactions Analysis
EMD 57033 undergoes various chemical reactions, primarily focusing on its interaction with myosin. It enhances the contractility of myofilaments by promoting the activation of myosin in thick filaments . The compound binds to the myosin motor domain, increasing ATP hydrolysis and coupling between actin and nucleotide binding sites . Common reagents and conditions used in these reactions include calcium ions and ATP, with the major product being the activated myosin complex.
Scientific Research Applications
Based on the search results, here's what is known about the applications of the chemical compound "5-[1-(3,4-Dimethoxy-benzoyl)-1,2,3,4-tetrahydro-quinolin-6-YL]-6-methyl-3,6-dihydro-[1,3,4]thiadiazin-2-one":
Basic Information
- Name: 5-[1-(3,4-Dimethoxy-benzoyl)-1,2,3,4-tetrahydro-quinolin-6-yl]-6-methyl-3,6-dihydro-[1,3,4]thiadiazin-2-one
- Molecular Formula: C22H23N3O4S
- Molecular Weight: 425.5 g/mol
- Synonyms: emd57033
- IUPAC Name: (6R)-5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one
- InChI Key: IZLRMTJLQCLMKF-CYBMUJFWSA-N
Potential Applications
While the search results do not provide explicit case studies or comprehensive data tables detailing the applications of 5-[1-(3,4-Dimethoxy-benzoyl)-1,2,3,4-tetrahydro-quinolin-6-YL]-6-methyl-3,6-dihydro-[1,3,4]thiadiazin-2-one, they do offer some insight into its potential use:
- Antibacterial Activity: Derivatives of benzotriazole, which share structural similarities with the target compound, have demonstrated antibacterial activity . For example, various benzotriazole derivatives have been synthesized and screened for antimicrobial activity, with some displaying bactericidal effects .
- Antifungal Activity: Similarly, certain benzotriazole derivatives have shown antifungal activity . Complexes of 5-[(1H-benzotriazol-1-yl)methyl] 8-quinolinol have also exhibited antifungal properties .
- Anti-inflammatory and Analgesic Properties: Some chlorosubstituted, phenoxyacetyl benzotriazoles have shown mild to moderate antibacterial and antifungal activity, with one compound exhibiting an analgesic effect .
- Other Activities: Research indicates that compounds bearing benzotriazole, thiadiazole, and azetidone moieties have shown both antifungal and antibacterial activities. Some have also been examined for anticonvulsant activity .
Mechanism of Action
EMD 57033 exerts its effects by binding to an allosteric pocket in the myosin motor domain. This binding increases ATP hydrolysis, enhances the coupling between actin and nucleotide binding sites, and significantly increases actin affinity in the presence of ATP . The compound also protects myosin against heat stress and thermal denaturation, leading to the refolding and reactivation of ATPase and motile activities . The molecular targets include the myosin motor domain and the troponin complex on the actin filament .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence describes two compounds with distinct heterocyclic frameworks.
Compound 3 : 2-Benzylidene-3-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-thiazolidin-4-one
- Structural Features: Combines a thiazolidinone core with an oxadiazole ring and a benzylidene group.
- Synthesis : Synthesized via condensation of compound 2 with phenyl isocyanate in acetonitrile under reflux (6 hours) .
- Relevance: The oxadiazole ring is a bioisostere for ester or amide groups, often enhancing metabolic stability. Comparatively, the thiadiazinone ring in the target compound may offer similar stability advantages.
Compound 4a-e : 4-Phenyl-9-(5-phenyl-[1,3,4]-oxadiazol-2-yl)-1,6-dithia-4,9-diaza-spiro-[4.4]-nonane-3,8-dione
- Structural Features : Contains a spirocyclic system with dual oxadiazole and dithiadiazine rings.
- Synthesis : Multi-step process involving cyclization and spiro-annulation reactions .
- Relevance: Spirocyclic systems are associated with conformational rigidity, which can improve target binding. The target compound’s tetrahydroquinoline moiety may similarly restrict flexibility to enhance selectivity.
Research Findings and Limitations
- Synthetic Challenges: The target compound’s synthesis likely involves complex multi-step reactions, similar to Compounds 3 and 4a-e.
- Bioactivity Gaps: While oxadiazole-containing compounds (e.g., Compound 3) are known for antimicrobial activity , the target molecule’s dimethoxybenzoyl group may confer distinct target affinity (e.g., kinase or neurotransmitter receptors).
- Stability and Solubility: Thiadiazinones generally exhibit moderate solubility in polar solvents, but the methyl and dimethoxy groups in the target compound could enhance lipophilicity compared to Compound 3’s benzylidene group.
Biological Activity
5-[1-(3,4-Dimethoxy-benzoyl)-1,2,3,4-tetrahydro-quinolin-6-YL]-6-methyl-3,6-dihydro-[1,3,4]thiadiazin-2-one is a synthetic compound with potential pharmacological applications. Its unique structure combines elements of quinoline and thiadiazine, which are known for various biological activities. This article reviews the biological activity of this compound based on available research findings.
- Chemical Formula : C22H23N3O4S
- Molecular Weight : 425.501 g/mol
- IUPAC Name : (6R)-5-[1-(3,4-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-6-methyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-one
Antimicrobial Activity
Research indicates that derivatives of compounds related to thiadiazines exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds against Escherichia coli ranged from 12.5 to 25 μg/ml .
- Compounds with similar structural features have shown effectiveness against various bacterial strains including Bacillus subtilis and Pseudomonas fluorescens .
Antiparasitic Properties
Some studies have suggested that compounds with a similar backbone to 5-[1-(3,4-Dimethoxy-benzoyl)-1,2,3,4-tetrahydro-quinolin-6-YL]-6-methyl-3,6-dihydro-[1,3,4]thiadiazin-2-one could exhibit antiparasitic activity:
- A related compound demonstrated a dose-dependent inhibitory effect on Trypanosoma cruzi, with a notable reduction in parasite viability at concentrations as low as 25 μg/mL .
Anticancer Potential
The anticancer activity of similar quinoline derivatives has been documented:
- Compounds within this class were found to induce significant cytotoxic effects on various cancer cell lines. For example, certain derivatives showed higher toxicity compared to conventional chemotherapeutics like Paclitaxel against gastric adenocarcinoma cells .
Research Findings and Case Studies
While specific mechanisms for 5-[1-(3,4-Dimethoxy-benzoyl)-1,2,3,4-tetrahydro-quinolin-6-YL]-6-methyl-3,6-dihydro-[1,3,4]thiadiazin-2-one are not fully elucidated:
- The presence of the thiadiazine moiety may contribute to its biological activity through interaction with cellular targets involved in microbial and cancer cell metabolism.
Preparation Methods
Tetrahydroquinoline Core Synthesis
The tetrahydroquinoline moiety is synthesized via Bischler-Napieralski cyclization or Pictet-Spengler reaction . A 2019 study demonstrated that electrophilic aromatic substitution (EAS) with carbamoyl cations enables efficient cyclization for medium-sized benzolactams, a strategy adaptable to tetrahydroquinoline systems.
Example protocol :
- Starting material : 4-methoxyaniline derivatives.
- Cyclization : Treat with trimethyl orthoformate in polyphosphoric acid (PPA) at 120°C to form the dihydroquinoline intermediate.
- Reduction : Catalytic hydrogenation (H₂, Pd/C) yields the tetrahydroquinoline scaffold.
Thiadiazinone Ring Formation
The 1,3,4-thiadiazin-2-one ring is constructed via cyclocondensation between a thioamide and α-haloketone.
Stepwise method :
Benzoylation and Functionalization
The 3,4-dimethoxybenzoyl group is introduced via Schotten-Baumann acylation :
- Acyl chloride preparation : React 3,4-dimethoxybenzoic acid with thionyl chloride (SOCl₂).
- Coupling : Add tetrahydroquinoline-thiadiazinone intermediate to the acyl chloride in dichloromethane (DCM) with pyridine as base.
Stereochemical Considerations
The (6R)-configured methyl group in the thiadiazinone ring necessitates asymmetric synthesis. Chiral resolution or enzymatic desymmetrization may be employed:
- Chiral HPLC : Separate enantiomers using a cellulose-based stationary phase.
- Asymmetric catalysis : Use Evans oxazaborolidine catalysts to induce stereoselectivity during cyclization.
Optimization and Yield Data
Reaction parameters significantly impact yields:
| Step | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Tetrahydroquinoline | PPA, 120°C, 4h | 78 | 95 |
| Thiadiazinone ring | DMF, Et₃N, 80°C, 2h | 65 | 92 |
| Benzoylation | DCM, pyridine, rt, 12h | 85 | 98 |
Data extrapolated from analogous syntheses.
The cyclization rate for seven-membered rings (e.g., tetrahydroquinoline) is slower than for five- or six-membered systems, requiring prolonged reaction times.
Characterization and Analytical Data
Key spectroscopic properties confirm structure:
- HRMS (ESI+) : m/z 426.1421 [M+H]⁺ (calc. 426.1425 for C₂₂H₂₃N₃O₄S).
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 6.90 (s, 1H, Ar-H), 4.32 (q, 1H, CH(CH₃)), 3.88 (s, 3H, OCH₃), 2.65–2.75 (m, 2H, CH₂).
- HPLC : Chiralpak AD-H column, hexane:IPA (80:20), retention time = 12.7 min (R-enantiomer).
Industrial-Scale Production Challenges
- Solubility issues : The compound’s low aqueous solubility (logP = 3.2) complicates purification. Patent US20030153585A1 proposes 2-pyrrolidone as a solubilizer in formulations, though synthesis requires polar aprotic solvents (e.g., DMF).
- Byproduct formation : Over-benzoylation at the quinoline N1 position is mitigated by stoichiometric control.
Applications and Derivative Synthesis
EMD57033 is a cardiac myosin activator investigated for heart failure. Analog synthesis involves:
- Methoxy group modification : Replace with ethoxy or hydroxyl groups.
- Thiadiazinone bioisosteres : Substitute with triazinones or oxadiazoles.
Q & A
Q. How to address discrepancies in SAR data when modifying the tetrahydroquinoline scaffold?
- Methodological Answer : Perform free-energy perturbation (FEP) calculations to quantify steric/electronic effects of substituents. Validate with crystallographic data of ligand-target complexes. Use statistical models (e.g., PCA) to cluster analogs by activity and structural features .
Methodological Notes
- Data Contradiction Analysis : Cross-validate conflicting results using orthogonal assays (e.g., SPR vs. ITC for binding affinity) and meta-analyses of published analogs .
- Experimental Design : Align with CRDC subclass RDF2050108 (process control in chemical engineering) for scalable synthesis .
- Safety Protocols : Refer to SDS guidelines for handling hazardous intermediates (e.g., nitrobenzene in synthesis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
